ISOBORNYL THIOCYANOACETATE

描述

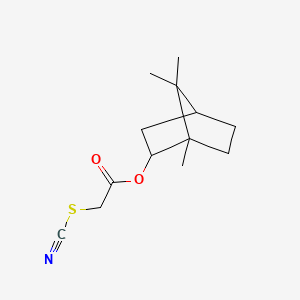

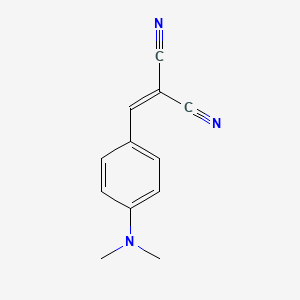

Isobornyl thiocyanoacetate is a chemical compound with the molecular formula C₁₃H₁₉NO₂S and a molecular weight of 253.36 g/mol . It is known for its use as an insecticide and fungicide, although it is now considered obsolete . The compound is also referred to by several other names, including bornate, thanite, and terpinyl thiocyanoacetate .

准备方法

异冰片基硫氰酸乙酸酯的制备涉及樟脑烯与氯乙酸的反应。在一个典型的合成中,将200克樟脑烯和150克氯乙酸在125°C下加热16小时。 然后将所得产物冷却至室温并用水洗涤 . 该方法得到的技术级产品中含有82%或更多的异冰片基硫氰酸乙酸酯,以及其他萜烯和衍生物 .

化学反应分析

异冰片基硫氰酸乙酸酯经历各种化学反应,包括氧化,还原和取代。这些反应中使用的常见试剂和条件包括强酸,碱和氧化剂。从这些反应形成的主要产物取决于所用条件和试剂。 例如,异冰片基硫氰酸乙酸酯的氧化可以导致相应亚砜或砜的形成 .

科学研究应用

异冰片基硫氰酸乙酸酯主要用作杀虫剂和杀菌剂,已用于科学研究。 它已被测试用于控制各种害虫,包括牲畜房屋和家庭环境中的苍蝇 . 此外,它已被用于研究其在活鱼收集中的潜力 . 尽管它已经过时,但它仍然是接触性杀虫剂和杀菌剂研究中的一个感兴趣的化合物。

作用机理

异冰片基硫氰酸乙酸酯的作用机理涉及其在体内和体外分解成氰化物离子。 这些氰化物离子有毒,通过抑制细胞色素c氧化酶(电子传递链中的关键酶)来干扰细胞呼吸 . 这种抑制阻止了氧气还原为水,最终导致细胞毒性和死亡 .

作用机制

The mechanism of action of isobornyl thiocyanoacetate involves its decomposition into cyanide ions, both in vivo and in vitro. These cyanide ions are toxic and interfere with cellular respiration by inhibiting cytochrome c oxidase, a key enzyme in the electron transport chain . This inhibition prevents the reduction of oxygen to water, ultimately leading to cellular toxicity and death .

相似化合物的比较

异冰片基硫氰酸乙酸酯属于双环单萜类化合物,其特征是具有两个稠合环。 类似的化合物包括异冰片醇,松油基硫氰酸乙酸酯和其他硫氰酸乙酸酯 . 与这些化合物相比,异冰片基硫氰酸乙酸酯在其双环结构和硫氰酸乙酸酯官能团的特定组合中是独一无二的,这有助于其独特的化学和生物学特性 .

属性

IUPAC Name |

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-thiocyanatoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S/c1-12(2)9-4-5-13(12,3)10(6-9)16-11(15)7-17-8-14/h9-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEVGHXRXDBAOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(C2)OC(=O)CSC#N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859208 | |

| Record name | 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl (thiocyanato)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Technical grade: Yellow oily liquid; Contains up to 18% other terpenes; [Merck Index] Yellow, reddish-yellow, or amber liquid; [HSDB] | |

| Record name | Isobornyl thiocyanoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5671 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

95 °C @ 0.06 mm Hg | |

| Record name | ISOBORNYL THIOCYANOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

82 °C ; 180 °F /TECHNICAL PRODUCT/ | |

| Record name | ISOBORNYL THIOCYANOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in alcohol, benzene, chloroform, ether; practically insoluble in water. | |

| Record name | ISOBORNYL THIOCYANOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1465 @ 25 °C/4 °C | |

| Record name | ISOBORNYL THIOCYANOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000025 [mmHg], 0.06 MM HG @ 95 °C | |

| Record name | Isobornyl thiocyanoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5671 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOBORNYL THIOCYANOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

...THIOCYANATES HAVE RAPID PARALYTIC ACTION TO INSECTS THAT IS CLEARLY ATTRIBUTABLE TO ACTION OF THIOCYANO GROUP. ...COMPD REPRESENT CLASSICAL CONCEPT OF CONDUCTOPHORIC GROUP, WHICH PRODUCES EFFECTIVE CONCN OF MOL @ SITE OF LESION & TOXOPHORIC GROUP (SCN), WHICH PRODUCES BIOCHEMICAL LESION. /THIOCYANATES/ | |

| Record name | ISOBORNYL THIOCYANOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CLEAR, AMBER LIQUID, Yellow, oily liquid, REDDISH-YELLOW OILY LIQUID /TECHNICAL PRODUCT/ | |

CAS No. |

20285-28-3, 115-31-1 | |

| Record name | Isobornyl thiocyanoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020285283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOBORNYL THIOCYANOACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1727 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[7-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-methoxyacetamide](/img/structure/B1219921.png)